molecular formula C11H14BrNO B1276841 N-Butyl 2-bromobenzamide CAS No. 349403-39-0

N-Butyl 2-bromobenzamide

Cat. No. B1276841
M. Wt: 256.14 g/mol
InChI Key: PVEIQVRGXQHPBG-UHFFFAOYSA-N
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Description

N-Butyl 2-bromobenzamide is a chemical compound that is part of the benzamide family, which is characterized by the presence of a benzoyl group attached to an amine. Although the provided papers do not directly discuss N-Butyl 2-bromobenzamide, they do provide insights into the properties and behaviors of related benzamide compounds, which can be extrapolated to understand N-Butyl 2-bromobenzamide.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of the benzene ring or the modification of the amide group. For example, directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been used to introduce a methyl group into the benzene ring, demonstrating the synthetic utility of benzamides in organic synthesis . This suggests that similar strategies could be employed for the synthesis of N-Butyl 2-bromobenzamide, with appropriate reagents and conditions tailored to introduce the butyl and bromo substituents.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two polymorphs with different molecular packings and hydrogen bonding patterns . This indicates that N-Butyl 2-bromobenzamide could also exhibit polymorphism, which can affect its physical properties and reactivity.

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, often influenced by their substituents. The reaction of N-t-Butyl-2,4,6-trinitrobenzamide with sodium hydroxide is an example of a nucleophilic aromatic substitution where the amide group remains stable under certain conditions . This stability could be relevant to N-Butyl 2-bromobenzamide, suggesting that it may also undergo nucleophilic substitution reactions without immediate amide hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can be studied using spectroscopic techniques. Infrared and NMR spectroscopy have been used to investigate the hydrogen bonding and self-association of N-butylbenzamides . These studies provide thermodynamic parameters and equilibrium constants, which are essential for understanding the behavior of these compounds in solution. The presence of a bromo substituent in N-Butyl 2-bromobenzamide would likely influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Catalytic Chemical Synthesis

N-Butyl 2-bromobenzamide has been used in palladium-catalyzed regioselective direct arylations of heteroarenes. This process facilitates the synthesis of heteroaryl benzamides, offering an efficient pathway for CC cross-coupling reactions. Such applications are crucial in the field of organic synthesis, especially in the production of complex molecules (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Pharmaceutical Research

While the paper on SN158, a derivative of bromobenzamide, mainly focuses on its antidiabetic effects, it sheds light on the potential of bromobenzamide derivatives in medicinal chemistry. These compounds can interact with various receptors, influencing metabolic processes (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).

Material Science

In the realm of material science, N-Butyl 2-bromobenzamide derivatives have been explored for their potential in creating new materials. For example, their role in the synthesis of benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions showcases their utility in developing novel compounds with potentially unique properties (Wang, Chen, Deng, & Xi, 2012).

Organic Chemistry and Synthesis

The versatility of N-Butyl 2-bromobenzamide in organic synthesis is further evidenced by its use in the rapid assembly of quinazolinone scaffolds. This process is significant for the synthesis of complex organic compounds like alkaloids, demonstrating the compound's utility in diverse chemical synthesis pathways (Guo, Li, Tao, Zhang, & Fan, 2014).

Dual Functional Behavior in Chemical Reactions

A study on the dual functionality of bromobenzamide derivatives highlights their role as both ligands and reactants in certain chemical reactions. This dual behavior opens up possibilities for their use in more complex and nuanced chemical processes (Cavalheiro, Nobre, & Kessler, 2019).

Safety And Hazards

Safety data sheets suggest that N-Butyl 2-bromobenzamide may cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEIQVRGXQHPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404116
Record name N-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl 2-bromobenzamide

CAS RN

349403-39-0
Record name N-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Paul, T Punniyamurthy - RSC advances, 2012 - pubs.rsc.org
… Thus, N-butyl-2-bromobenzamide gave 60% yield, while the substrates with 5-nitro and 5-bromo substituents on the benzamide ring afforded the target molecules in 78% and 90% yield…
Number of citations: 24 pubs.rsc.org

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